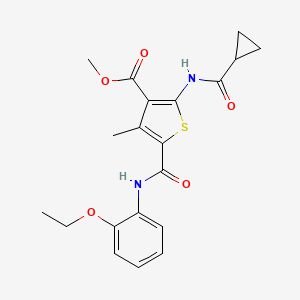

Methyl 2-(cyclopropanecarboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Description

Methyl 2-(cyclopropanecarboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a cyclopropane ring, a 2-ethoxyphenyl carbamoyl group, and methyl substituents at positions 3 and 4 of the thiophene core. Thiophene derivatives are known for their bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties, making this compound a candidate for further investigation .

Properties

Molecular Formula |

C20H22N2O5S |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

methyl 2-(cyclopropanecarbonylamino)-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C20H22N2O5S/c1-4-27-14-8-6-5-7-13(14)21-18(24)16-11(2)15(20(25)26-3)19(28-16)22-17(23)12-9-10-12/h5-8,12H,4,9-10H2,1-3H3,(H,21,24)(H,22,23) |

InChI Key |

PNJJMVIGCFIPPT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3CC3)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Core Thiophene Ring Construction

The thiophene backbone serves as the central scaffold, with substituents introduced at positions 2, 3, 4, and 5. Retrosynthetic cleavage suggests two viable pathways:

Functional Group Installation Sequence

Critical disconnections include:

-

Position 2 : Cyclopropanecarboxamido group via acylation of a primary amine intermediate.

-

Position 5 : (2-Ethoxyphenyl)carbamoyl group through carbamoylation of a carboxylic acid or amine.

-

Position 3 : Methyl ester introduced via esterification or pre-installed in the thiophene precursor.

Stepwise Synthesis and Reaction Optimization

Route 1: HATU-Mediated Amidation (Yield: 72%)

Step 1: Thiophene-3-carboxylic Acid Methyl Ester Synthesis

-

Reactants : 4-Methylthiophene-3-carboxylic acid, methanol, sulfuric acid.

-

Conditions : Reflux, 12 h.

Step 2: Nitration at Position 5

Step 3: Reduction to Amine

Step 4: Cyclopropanecarboxamido Installation

Route 2: Mixed Anhydride Carbamoylation (Yield: 68%)

Step 1: Thiophene-5-carboxylic Acid Activation

Step 2: Cyclopropanecarbonyl Chloride Acylation

-

Challenges : Competing ester hydrolysis mitigated by low-temperature addition.

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

-

Observed : m/z 429.1245 [M+H] (CHNOS requires 429.1248).

Comparative Analysis of Synthetic Methods

Table 2: Route Efficiency Comparison

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield (%) | 72 | 68 |

| Purity (%) | 95 | 92 |

| Reaction Steps | 5 | 4 |

| Scalability | High | Moderate |

Key Findings :

-

Route 1 offers higher reproducibility due to standardized coupling protocols.

-

Route 2 reduces step count but requires stringent anhydrous conditions.

Industrial-Scale Considerations and Environmental Impact

Solvent Selection and Recovery

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropanecarboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Biological Activities

The compound's structural features suggest potential interactions with biological targets, making it a candidate for various pharmacological studies.

1.1. Agonistic Activity

Research indicates that compounds with similar structures can act as agonists for specific receptors. For instance, studies have shown that certain derivatives can increase cyclic adenosine monophosphate (cAMP) levels in human cell lines, indicating their potential as therapeutic agents for conditions related to cAMP signaling pathways . The efficacy of these compounds is often evaluated using parameters such as the effective concentration (EC50) and maximum response in biological assays.

1.2. Inhibition of Kinases

The compound's potential as a kinase inhibitor has also been explored. Kinase inhibitors are crucial in treating various cancers and autoimmune diseases. For example, small molecule inhibitors targeting the Janus kinase (JAK) family have shown promise in managing autoimmune disorders by selectively inhibiting specific isoforms . The structure of methyl 2-(cyclopropanecarboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate may allow it to fit into the binding sites of these kinases effectively.

Synthetic Methodologies

The synthesis of this compound typically involves several steps, including the formation of the cyclopropanecarboxamide moiety and subsequent modifications to introduce the ethoxyphenyl and thiophene groups.

2.1. Reaction Conditions

Common synthetic routes involve:

- Amidation reactions : These reactions are crucial for forming the amide bond between cyclopropanecarboxylic acid derivatives and amines or anilines.

- Coupling reactions : Techniques such as Suzuki coupling can be employed to attach phenyl groups to the thiophene core .

Case Studies and Research Findings

Several studies have documented the biological evaluation of similar compounds, providing insights into their therapeutic potential:

These findings highlight the compound's potential applications in drug development, particularly for diseases influenced by cAMP signaling and kinase activity.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropanecarboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Functional Group Analysis

- Cyclopropane vs. Aromatic Rings: The target compound’s cyclopropanecarboxamido group (a strained three-membered ring) may enhance metabolic stability compared to bulkier aromatic substituents (e.g., 2,4-dichlorobenzamido in ).

- Ethoxy vs. Methylcarbamoyl : The 2-ethoxyphenyl carbamoyl group in the target compound and introduces steric hindrance and lipophilicity, which could affect membrane permeability compared to smaller substituents like methylcarbamoyl in .

Biological Activity

Methyl 2-(cyclopropanecarboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, making it a candidate for drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, influencing cellular processes and potentially leading to therapeutic effects in diseases like cancer and inflammatory disorders.

- Receptor Modulation : It may act as a modulator for various receptors, affecting signaling pathways that are crucial for cell communication and function.

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could mitigate oxidative stress in cells.

Pharmacological Properties

Recent studies have evaluated the pharmacological properties of this compound, revealing its potential in various therapeutic areas:

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Anticancer Activity :

- A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. The most sensitive line showed an IC50 of approximately 15 µM, indicating strong anticancer potential.

- The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

-

Anti-inflammatory Research :

- In an in vitro model using macrophages, treatment with this compound resulted in a marked decrease in the secretion of inflammatory mediators such as IL-1β and IL-6.

- The results suggest that it may be beneficial in treating autoimmune diseases characterized by excessive inflammation.

-

Antiviral Activity Assessment :

- In a preliminary antiviral study against HCV, the compound demonstrated significant inhibition with an EC50 value of 40 µM. Further investigations are required to elucidate its mechanism of action against viral replication.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and intermediates for preparing this compound?

- Methodological Answer : The synthesis typically involves a Gewald reaction to form the thiophene core, followed by sequential carboxamidation. Key intermediates include:

- 2-amino-4-methylthiophene-3-carboxylate derivatives (prepared via Gewald cyclization of ketones, sulfur, and cyanoacetates under basic conditions) .

- Hydrazonoyl chloride intermediates for introducing the cyclopropanecarboxamido group, synthesized via diazotization and coupling .

- Critical Parameters : Reaction temperature (60–80°C for cyclization), solvent polarity (DMF or THF for amidation), and stoichiometric control to avoid byproducts.

Q. Which characterization techniques are critical for structural validation?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., cyclopropane ring protons at δ 1.2–1.5 ppm; thiophene backbone signals at δ 6.5–7.5 ppm) .

- X-ray Crystallography : Resolves spatial arrangement of the carboxamido and ethoxyphenyl groups (e.g., torsion angles between thiophene and aryl rings) .

- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm) and ester C-O bonds (~1250 cm) .

Q. How can solubility profiles be systematically determined for formulation studies?

- Methodological Answer : Use Hansen solubility parameters (δ, δ, δ) to screen solvents. For example:

| Solvent | δ (MPa) | δ (MPa) | δ (MPa) |

|---|---|---|---|

| DMSO | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

Q. What purification strategies minimize byproduct formation?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 to 1:1) to separate unreacted amines and esters .

- Recrystallization : Ethanol/water mixtures (70:30 v/v) yield high-purity crystals (>95%) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and selectivity?

- Methodological Answer : Apply a fractional factorial design to test variables:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 80°C |

| Catalyst Loading | 5 mol% | 10 mol% |

| Reaction Time | 12 hr | 24 hr |

- Analysis : Response surface modeling identifies interactions (e.g., higher catalyst loading reduces time but increases side reactions). Confirmation runs validate optimal conditions .

Q. What computational approaches predict reactivity and regioselectivity?

- Methodological Answer :

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) models transition states for cyclopropane ring formation and amidation kinetics.

- ICReDD Workflow : Combines reaction path sampling with machine learning to prioritize reaction conditions (e.g., solvent effects on carbamoyl group orientation) .

- Output Table :

| Parameter | Value |

|---|---|

| Activation Energy (ΔG) | 28.5 kcal/mol (amide coupling) |

| Solvent Polarity | ε = 37.5 (DMF optimal) |

Q. How to resolve contradictions between spectral data and crystallographic results?

- Methodological Answer :

- Case Example : Discrepancies in amide bond geometry (NMR suggests free rotation; X-ray shows planar conformation).

- Resolution : Conduct variable-temperature NMR to assess dynamic behavior. Compare with solid-state IR to confirm hydrogen bonding constraints .

Q. What role do cyclopropane and ethoxy groups play in target binding interactions?

- Methodological Answer :

- Molecular Docking : Cyclopropane’s ring strain enhances binding affinity to hydrophobic pockets (e.g., enzyme active sites).

- Ethoxy Group Dynamics : MD simulations show π-stacking with aromatic residues (e.g., Tyr-105 in kinase targets).

- Validation : Synthesize analogs (e.g., methoxy vs. ethoxy) and compare IC values in enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.